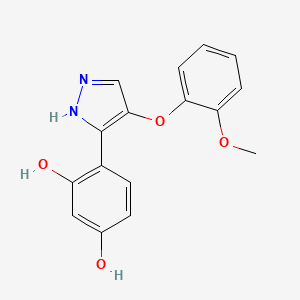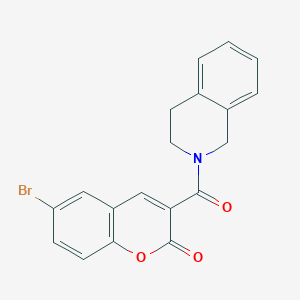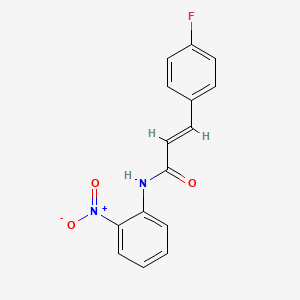
(2E)-3-(4-fluorophenyl)-N-(2-nitrophenyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-3-(4-fluorophenyl)-N-(2-nitrophenyl)prop-2-enamide: is an organic compound that belongs to the class of enamides It features a conjugated system with a double bond between the second and third carbon atoms, and it contains both a fluorophenyl and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-(4-fluorophenyl)-N-(2-nitrophenyl)prop-2-enamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-fluorobenzaldehyde and 2-nitroaniline.
Condensation Reaction: The 4-fluorobenzaldehyde undergoes a condensation reaction with 2-nitroaniline in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction forms the intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride or hydrogen gas in the presence of a catalyst to form the corresponding amine.
Acylation: The amine is acylated with acryloyl chloride in the presence of a base such as triethylamine to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (2E)-3-(4-fluorophenyl)-N-(2-nitrophenyl)prop-2-enamide can undergo oxidation reactions, particularly at the double bond, leading to the formation of epoxides or diols.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.
Major Products Formed:
Epoxides and diols: from oxidation.
Amines: from reduction of the nitro group.
Substituted derivatives: from nucleophilic substitution reactions.
Scientific Research Applications
Chemistry:
Catalysis: Used as a ligand in transition metal-catalyzed reactions.
Materials Science: Incorporated into polymers to enhance their properties, such as thermal stability and mechanical strength.
Biology and Medicine:
Drug Development: Investigated for its potential as a pharmacophore in the design of new therapeutic agents, particularly in anti-inflammatory and anticancer research.
Biological Probes: Used in the development of fluorescent probes for imaging and diagnostic applications.
Industry:
Agriculture: Explored as a potential agrochemical for pest control.
Electronics: Utilized in the fabrication of organic electronic devices due to its conjugated system.
Mechanism of Action
The mechanism of action of (2E)-3-(4-fluorophenyl)-N-(2-nitrophenyl)prop-2-enamide involves its interaction with specific molecular targets. In medicinal applications, it may act by binding to enzymes or receptors, thereby modulating their activity. The conjugated system allows for interactions with biological macromolecules through π-π stacking and hydrogen bonding, influencing various biochemical pathways.
Comparison with Similar Compounds
- (2E)-3-(4-chlorophenyl)-N-(2-nitrophenyl)prop-2-enamide
- (2E)-3-(4-bromophenyl)-N-(2-nitrophenyl)prop-2-enamide
- (2E)-3-(4-methylphenyl)-N-(2-nitrophenyl)prop-2-enamide
Comparison:
- Uniqueness: The presence of the fluorine atom in (2E)-3-(4-fluorophenyl)-N-(2-nitrophenyl)prop-2-enamide imparts unique electronic properties, making it more electronegative and potentially more reactive in certain chemical reactions compared to its chloro, bromo, and methyl analogs.
- Reactivity: The fluorine-substituted compound may exhibit different reactivity patterns, particularly in nucleophilic substitution reactions, due to the strong electron-withdrawing effect of the fluorine atom.
Properties
IUPAC Name |
(E)-3-(4-fluorophenyl)-N-(2-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN2O3/c16-12-8-5-11(6-9-12)7-10-15(19)17-13-3-1-2-4-14(13)18(20)21/h1-10H,(H,17,19)/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXGFARUEKCUGRU-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C=CC2=CC=C(C=C2)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)NC(=O)/C=C/C2=CC=C(C=C2)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![8-(pyridine-3-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2975647.png)
![ethyl 8-(4-ethoxyphenyl)-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B2975648.png)
![N-{1-[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}-N-methyl-1,2-oxazole-5-carboxamide](/img/structure/B2975649.png)
![4-[(3-methoxyphenyl)methylsulfanyl]-5-(3-methylbutyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one](/img/structure/B2975650.png)
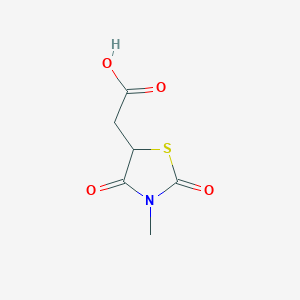
![N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide](/img/structure/B2975653.png)
![2-{[3-cyano-4-(trifluoromethyl)-5H,6H,7H-cyclopenta[b]pyridin-2-yl]sulfanyl}-N-(3-cyanophenyl)acetamide](/img/structure/B2975654.png)
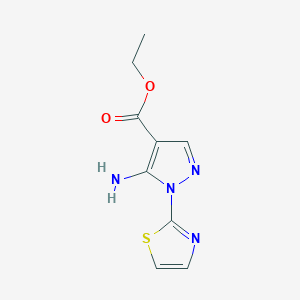
![3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide](/img/structure/B2975659.png)

![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)picolinamide](/img/structure/B2975661.png)
